molecular formula C13H9Cl2N3O2S B12702366 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- CAS No. 115243-14-6

1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)-

Cat. No.: B12702366
CAS No.: 115243-14-6
M. Wt: 342.2 g/mol
InChI Key: LECOMIZOVLQNAE-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability, bioavailability, and significant biological activity . This compound, in particular, has shown promise in various scientific research applications.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Benzimidazole-2-sulfonamide, 5-chloro-N-(4-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

115243-14-6

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)18-21(19,20)13-16-11-6-3-9(15)7-12(11)17-13/h1-7,18H,(H,16,17)

InChI Key

LECOMIZOVLQNAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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